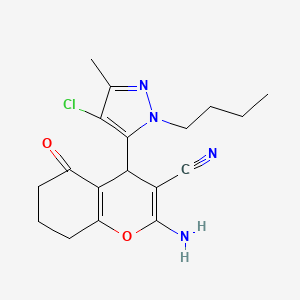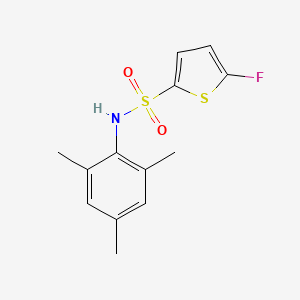![molecular formula C17H14ClF3N4O2 B10912188 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-4-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]butanamide](/img/structure/B10912188.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-4-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is a complex organic compound characterized by its unique structural features, including a chlorinated phenyl ring, a trifluoromethyl group, and a pyridyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation Reaction: The hydrazone intermediate is then acylated using 2-chloro-5-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Nucleophiles for Substitution: Sodium methoxide (NaOCH~3~), potassium cyanide (KCN).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various formulations.
Mechanism of Action
The mechanism of action of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE: Similar structure but with a different position of the pyridyl group.
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(4-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE: Similar structure but with a different position of the pyridyl group.
Uniqueness
The unique combination of the chlorinated phenyl ring, trifluoromethyl group, and pyridyl moiety in N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-OXO-4-{2-[(Z)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE distinguishes it from other similar compounds. This specific arrangement contributes to its distinct chemical reactivity and biological activity, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C17H14ClF3N4O2 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(Z)-pyridin-3-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C17H14ClF3N4O2/c18-13-4-3-12(17(19,20)21)8-14(13)24-15(26)5-6-16(27)25-23-10-11-2-1-7-22-9-11/h1-4,7-10H,5-6H2,(H,24,26)(H,25,27)/b23-10- |
InChI Key |
RYBYYHNHOJQSBH-RMORIDSASA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N\NC(=O)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912106.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912110.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912112.png)
![N-(2-phenyl-1-benzofuran-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10912113.png)
![6-(furan-2-yl)-1,3-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912124.png)

![3,4-dichloro-N'-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10912134.png)


![N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10912158.png)

![5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10912164.png)
![N-cyclopentyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10912165.png)
![4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide](/img/structure/B10912172.png)
